molecular formula C12H22N2O2 B2549015 tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate CAS No. 2230803-05-9

tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate

Cat. No.: B2549015
CAS No.: 2230803-05-9
M. Wt: 226.32
InChI Key: JXPOTFXTPKCHHT-UHFFFAOYSA-N
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Description

tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate: is a synthetic organic compound that belongs to the class of azaspiro compounds These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate typically involves the formation of the spirocyclic structure followed by functionalization. One common method involves the reaction of a suitable azetidine derivative with a cyclobutane precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is typically heated to facilitate the formation of the spirocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the reproducibility and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate serves as a versatile building block for the construction of more complex molecules. Its unique spirocyclic structure can be incorporated into various chemical frameworks to enhance the properties of target compounds .

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel pharmaceuticals. Its spirocyclic structure can impart unique biological activity, making it a valuable scaffold for drug discovery. Researchers are exploring its use in developing new therapeutic agents for various diseases .

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique structure and reactivity make it suitable for applications in polymer chemistry and material science .

Mechanism of Action

The mechanism of action of tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
  • tert-Butyl 6-(benzyloxy)-2-azaspiro[3.3]heptane

Comparison: Compared to similar compounds, tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate is unique due to the presence of the aminomethyl group, which can enhance its reactivity and biological activity. This functional group allows for further derivatization and modification, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

tert-butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-5-4-12(14)6-9(7-12)8-13/h9H,4-8,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPOTFXTPKCHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CC(C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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